L-Prolyl-L-alanylglycine
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Overview
Description
Glycine, N-(N-L-prolyl-L-alanyl) is a compound that belongs to the class of peptides It is composed of glycine, proline, and alanine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-prolyl-L-alanyl) typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of alanine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of Glycine, N-(N-L-prolyl-L-alanyl) may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-L-prolyl-L-alanyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of oxidized peptides, while reduction may yield reduced peptides.
Scientific Research Applications
Glycine, N-(N-L-prolyl-L-alanyl) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes, including enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products requiring peptide-based compounds.
Mechanism of Action
The mechanism of action of Glycine, N-(N-L-prolyl-L-alanyl) involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(N-L-prolyl-L-glutamate): Another peptide with similar structural features but different amino acid composition.
Glycine, N-(N-L-prolyl-L-valyl): A peptide with valine instead of alanine, leading to different properties and applications.
Uniqueness
Glycine, N-(N-L-prolyl-L-alanyl) is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of glycine, proline, and alanine makes it suitable for various applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
7561-32-2 |
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Molecular Formula |
C10H17N3O4 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H17N3O4/c1-6(9(16)12-5-8(14)15)13-10(17)7-3-2-4-11-7/h6-7,11H,2-5H2,1H3,(H,12,16)(H,13,17)(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
KIZQGKLMXKGDIV-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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